N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
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Description
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptors. These proteins are often referred to as the compound’s “targets”. The compound may inhibit or activate the function of its targets, leading to changes in cellular processes .
Mode of Action
The compound typically interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action depends on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
The interaction between the compound and its targets can affect various biochemical pathways. For example, if the compound inhibits an enzyme that is crucial for a certain metabolic pathway, this pathway may be slowed down or stopped .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s solubility, stability, and size can affect its pharmacokinetics .
Result of Action
The ultimate effects of the compound depend on the roles of its targets and the biochemical pathways it affects. For example, if the compound targets a receptor involved in pain sensation, it may have analgesic effects .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-6-26-19-13-17(9-12-20(19)31-14-23(4,5)22(26)28)25-32(29,30)18-10-7-16(8-11-18)24-21(27)15(2)3/h7-13,15,25H,6,14H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGDAJXLIGSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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